molecular formula C11H17NO B1290719 2-(2,5-Dimethylphenoxy)-N-methylethanamine CAS No. 915920-66-0

2-(2,5-Dimethylphenoxy)-N-methylethanamine

Cat. No.: B1290719
CAS No.: 915920-66-0
M. Wt: 179.26 g/mol
InChI Key: PATJXNMKSSCRKQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an ethanamine chain substituted with a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, followed by the introduction of the ethanamine chain. One common method involves the O-alkylation of 2,5-dimethylphenol with an alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the ethanamine chain allow the compound to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethanamine chain. This structural feature allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJXNMKSSCRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629788
Record name 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-66-0
Record name 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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